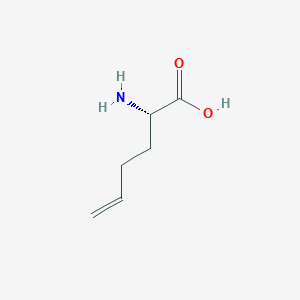

(s)-2-Aminohex-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) attached to the sixth carbon atom in a six-carbon chain with a double bond between the fifth and sixth carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminohex-5-enoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hex-5-enoic acid and appropriate reagents to introduce the amino group at the second carbon position. The reaction typically involves the following steps:

Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group to prevent unwanted reactions.

Introduction of the Amino Group: The amino group is introduced at the second carbon position using reagents such as ammonia or amines under specific reaction conditions.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Aminohex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated amino acids.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amino acids.

Substitution: Formation of substituted amino acids with various functional groups.

Aplicaciones Científicas De Investigación

(S)-2-Aminohex-5-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-Aminohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in conjugation and electron delocalization, affecting the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

(S)-2-Aminohex-5-enoic acid can be compared with other similar amino acids, such as:

2-Aminobutyric acid: Lacks the double bond in the carbon chain.

2-Aminopentanoic acid: Has a shorter carbon chain.

2-Aminohept-5-enoic acid: Has a longer carbon chain.

The presence of the double bond and the specific position of the amino group in this compound make it unique and influence its chemical properties and reactivity.

Actividad Biológica

(S)-2-Aminohex-5-enoic acid, also known as (S)-AHHA, is an amino acid derivative characterized by its unique hexenoic acid backbone. This compound has garnered attention in biochemical and pharmacological research due to its distinctive structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 129.16 g/mol

- Structural Features : Contains a double bond at the fifth carbon position, contributing to its unique reactivity.

The chiral nature of (S)-AHHA allows it to exist in two enantiomeric forms: (S)- and (R)-2-aminohex-5-enoic acid. The (S)-enantiomer is particularly significant in biological systems due to its specific interactions with various molecular targets.

This compound exhibits several biological activities that can be attributed to its interactions with enzymes and receptors:

-

Enzyme Interactions :

- Acts as an inhibitor or substrate for certain enzymes, influencing metabolic pathways.

- Involved in amino acid metabolism and neurotransmitter synthesis.

-

Receptor Binding :

- Binds to specific receptors, modulating various biological responses.

- Its structural characteristics allow it to fit into specific binding sites, affecting enzyme activity and receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound plays a role in several biochemical pathways:

-

Neurochemistry :

- Investigated for its potential effects on neurotransmitter systems.

- May influence the synthesis and release of neurotransmitters such as dopamine and serotonin.

-

Metabolic Processes :

- Participates in metabolic pathways related to amino acid catabolism.

- Can affect energy metabolism by influencing the activity of key metabolic enzymes.

-

Therapeutic Potential :

- Explored for potential applications in drug development, especially in neuropharmacology.

- Its unique structure may allow for the development of novel therapeutics targeting specific pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features |

|---|---|

| (S)-3-Aminopentanoic acid | One carbon shorter than (S)-AHHA |

| (S)-3-Aminobutanoic acid | Two carbons shorter; lacks double bond |

| (S)-3-Aminopropanoic acid | Three carbons shorter; simpler structure |

| 2-Aminohexanoic acid | Similar backbone but lacks double bond |

The presence of a double bond in this compound provides distinct chemical properties compared to other amino acids, which may enhance its reactivity in synthetic applications and biochemical studies.

Case Studies and Research Findings

-

Neurochemical Studies :

A study investigating the effects of this compound on neurotransmitter release demonstrated that it could enhance dopamine release in neuronal cultures. This suggests a potential role in modulating dopaminergic signaling pathways, which are critical in conditions such as Parkinson's disease and schizophrenia. -

Metabolic Pathway Analysis :

Research focusing on metabolic pathways highlighted that (S)-AHHA participates in the urea cycle and amino acid metabolism. It was shown to influence the activity of key enzymes involved in these pathways, indicating its importance in maintaining metabolic homeostasis . -

Therapeutic Applications :

A recent investigation explored the use of this compound as a precursor for synthesizing novel neuroprotective agents. The study reported promising results regarding its efficacy in protecting neuronal cells from oxidative stress-induced damage.

Propiedades

IUPAC Name |

(2S)-2-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.